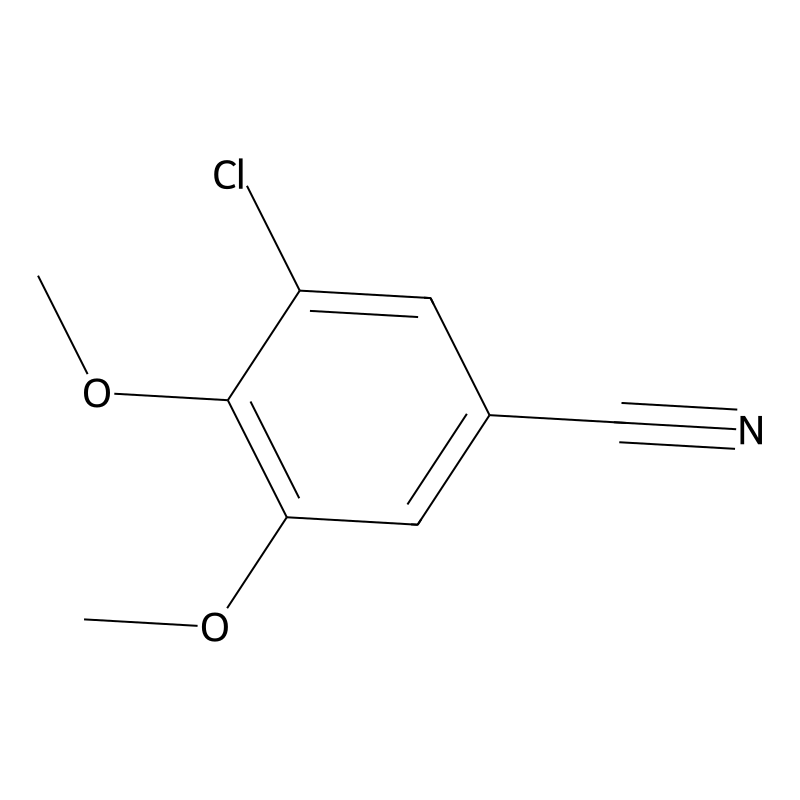

3-Chloro-4,5-dimethoxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

CDMBN can be used as a building block in organic synthesis . The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. The outcomes of these syntheses would be new organic compounds for testing and evaluation.

Chemical Research

CDMBN can be used in chemical research as a building block for the synthesis of more complex molecules . The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. The outcomes of these syntheses would be new chemical compounds for testing and evaluation .

Biochemical Research

In biochemical research, CDMBN might be used in the synthesis of bioactive compounds . The methods of application and outcomes would be highly dependent on the specific compound being synthesized .

Environmental Science

CDMBN can also be used in environmental science research, for example in the study of its degradation in the environment . The methods of application and outcomes would be highly dependent on the specific study being conducted .

3-Chloro-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula C₉H₈ClNO₂ and a molecular weight of 197.62 g/mol. It features a benzene ring substituted with a chloro group and two methoxy groups at the 4 and 5 positions, along with a nitrile group at the 1 position. This compound is often used in various chemical research applications, particularly in the fields of proteomics and medicinal chemistry .

- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to products such as amines or alcohols.

- Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

- Methoxylation: The methoxy groups can undergo further reactions to introduce additional functional groups or modify their positions .

Research indicates that 3-Chloro-4,5-dimethoxybenzonitrile exhibits various biological activities. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain cellular pathways involved in tumor growth. Additionally, it may possess antimicrobial properties, although further studies are necessary to fully understand its efficacy and mechanisms of action .

The synthesis of 3-Chloro-4,5-dimethoxybenzonitrile typically involves:

- Starting Materials: Using 3-chloro-4,5-dimethoxybenzoic acid as a precursor.

- Conversion to Nitrile: The carboxylic acid group is converted to a nitrile group through dehydration methods, such as using thionyl chloride followed by treatment with sodium cyanide.

- Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for research applications .

3-Chloro-4,5-dimethoxybenzonitrile has several applications:

- Research: It is primarily utilized in chemical biology and medicinal chemistry research.

- Pharmaceutical Development: Potentially useful in developing new therapeutic agents targeting cancer and other diseases.

- Chemical Intermediates: Serves as an intermediate in synthesizing other complex organic compounds .

Interaction studies involving 3-Chloro-4,5-dimethoxybenzonitrile focus on its binding affinity with various biological targets. These studies reveal insights into how this compound interacts with cellular receptors and enzymes, providing valuable data for drug development. Additionally, its interactions with other small molecules can elucidate synergistic effects or potential side effects in therapeutic contexts .

Several compounds share structural similarities with 3-Chloro-4,5-dimethoxybenzonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4,5-dimethoxybenzoic acid | Contains carboxylic acid instead of nitrile | Exhibits different biological activities due to acidity |

| 4-Methoxybenzonitrile | Lacks chloro substitution | May have distinct reactivity patterns |

| 2-Chloro-4,6-dimethoxybenzonitrile | Different substitution pattern | Potentially different pharmacological profiles |

These compounds highlight the uniqueness of 3-Chloro-4,5-dimethoxybenzonitrile due to its specific functional groups and their arrangement on the benzene ring, which influences its reactivity and biological activity .

3-Chloro-4,5-dimethoxybenzonitrile is an aromatic nitrile compound characterized by a benzene ring substituted with chlorine, methoxy groups, and a cyanide functional group. Its molecular formula is C₉H₈ClNO₂, with a molecular weight of 197.62 g/mol. The structural configuration is defined by the positions of substituents: chlorine at the 3-position, methoxy groups at the 4- and 5-positions, and the nitrile group at the 1-position (para to the chlorine).

The compound’s SMILES notation, COC1=C(C(=CC(=C1)C#N)Cl)OC, reveals the planar aromatic structure with electron-withdrawing (chlorine) and electron-donating (methoxy) substituents. Its InChI identifier (InChI=1S/C9H8ClNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3) and InChIKey (FYVNQNKFUPQFLQ-UHFFFAOYSA-N) provide standardized representations for computational and database applications.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 101–105°C (lit.) | |

| Boiling Point | 282.4 ± 40.0°C (predicted) | |

| Density | 1.26 ± 0.1 g/cm³ (predicted) | |

| LogP (Partition Coefficient) | 2.6656 |

The compound’s stability is influenced by the electron-withdrawing chlorine and electron-donating methoxy groups, which modulate its reactivity in electrophilic aromatic substitution and nucleophilic addition reactions.

Historical Context of Substituted Benzonitriles

The development of substituted benzonitriles dates to the mid-19th century, when Hermann Fehling first synthesized benzonitrile via thermal dehydration of ammonium benzoate. This discovery laid the foundation for exploring derivatives with tailored substituents.

3-Chloro-4,5-dimethoxybenzonitrile emerged as a specialized derivative in the 20th century, driven by advances in synthetic chemistry. Key methodologies include:

- Letts Nitrile Synthesis: A reaction between aromatic carboxylic acids and metal thiocyanates to form nitriles, though optimized for simpler substrates.

- Palladium-Catalyzed Cyanation: Modern methods using aryl halides and cyanide sources under mild conditions, enabling functional group tolerance.

Nomenclature and Basic Chemical Identity

The IUPAC name 3-chloro-4,5-dimethoxybenzonitrile adheres to systematic naming conventions:

- Benzonitrile: Core aromatic ring with a nitrile substituent.

- Substituents:

- 3-Chloro: Chlorine at position 3.

- 4,5-Dimethoxy: Methoxy groups at positions 4 and 5.

Common synonyms include 3-chloro-4,5-dimethoxy-benzonitrile and C₉H₈ClNO₂. Its CAS number (90537-30-7) and PubChem CID (838329) serve as identifiers in chemical databases.

Significance in Organic and Synthetic Chemistry

3-Chloro-4,5-dimethoxybenzonitrile serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Key roles include:

Precursor for Heterocyclic Compounds

The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, enabling access to:

- Benzamide Derivatives: Used in peptide bond synthesis or as bioactive molecules.

- Nitrogen-Containing Heterocycles: Via cyclization reactions with amines or alcohols.

Electrophilic Aromatic Substitution

The electron-withdrawing chlorine and electron-donating methoxy groups direct incoming electrophiles to specific positions:

- Nitration/Sulfonation: Occurs preferentially at the 2- or 6-positions due to meta-directing chlorine and para-directing methoxy groups.

- Halogenation: Further functionalization at reactive sites.

Cross-Coupling Reactions

The chlorine substituent enables Suzuki-Miyaura or Ullmann-type couplings, though steric hindrance from methoxy groups may require optimized conditions.

Position in Chemical Literature and Research Importance

3-Chloro-4,5-dimethoxybenzonitrile is referenced in patents and research articles for its utility in synthesizing complex molecules. Key areas of focus include:

Pharmaceutical Intermediates

The compound acts as a building block for:

- Anticancer Agents: Nitrile derivatives with cytotoxic activity.

- Antimicrobials: Methoxy-substituted aromatic systems with bioactivity.

Material Science Applications

In polymer and liquid crystal synthesis, the nitrile group enhances dipole moments, while methoxy groups improve solubility.

Astrochemical Relevance

While not directly detected in space, benzonitrile derivatives like this compound inform models of interstellar organic chemistry, particularly for nitrogen-containing aromatics.

Molecular Structure and Configuration

3-Chloro-4,5-dimethoxybenzonitrile is an aromatic compound belonging to the benzonitrile family, characterized by a benzene ring substituted with three distinct functional groups. The molecular formula is established as C₉H₈ClNO₂, reflecting the presence of nine carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms [1] [2]. The molecular weight is precisely 197.62 g/mol [1] [3] [4].

The structural configuration features a benzene ring with a cyano group (-C≡N) at position 1, two methoxy groups (-OCH₃) at positions 4 and 5, and a chlorine atom at position 3. This substitution pattern creates a unique electronic environment that influences both the physical and chemical properties of the compound. The SMILES notation COc1cc(cc(Cl)c1OC)C#N accurately represents this molecular arrangement [1] [3], while the InChI identifier InChI=1S/C9H8ClNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3 provides a complete structural description [1] [3].

Physico-chemical Parameters

Melting Point (101-105°C) and Boiling Point (282.4±40.0°C)

The melting point of 3-Chloro-4,5-dimethoxybenzonitrile has been experimentally determined to be 101-105°C [3] [4]. This relatively moderate melting point is consistent with the molecular structure, which contains both electron-withdrawing (cyano and chloro) and electron-donating (methoxy) substituents that affect the intermolecular interactions and crystal packing arrangements.

The boiling point is predicted to be 282.4±40.0°C [4]. This predicted value reflects the compound's molecular weight and the presence of polar functional groups that contribute to intermolecular forces. The relatively high boiling point compared to simple benzene derivatives can be attributed to the polar cyano group and the presence of methoxy substituents that increase molecular interactions through dipole-dipole forces.

Density (1.26±0.1 g/cm³)

The predicted density of 3-Chloro-4,5-dimethoxybenzonitrile is 1.26±0.1 g/cm³ [4]. This density value is consistent with substituted aromatic compounds containing heteroatoms and reflects the molecular compactness influenced by the chlorine atom and the methoxy substituents. The presence of the chlorine atom, being heavier than hydrogen, contributes to the relatively high density compared to unsubstituted benzonitrile.

Molecular Weight (197.62 g/mol)

The molecular weight of 197.62 g/mol [1] [3] [4] places this compound in the category of medium-sized organic molecules. This molecular weight is the sum of the atomic masses: carbon (9 × 12.01), hydrogen (8 × 1.008), chlorine (1 × 35.45), nitrogen (1 × 14.007), and oxygen (2 × 15.999). The molecular weight influences various physical properties including solubility, volatility, and intermolecular interactions.

Spectroscopic Characteristics

Infrared Spectroscopy Analysis

The infrared spectrum of 3-Chloro-4,5-dimethoxybenzonitrile exhibits characteristic absorption bands that reflect the presence of its various functional groups. The cyano group (C≡N) typically shows a strong, sharp absorption band in the region of 2230-2240 cm⁻¹ [5] [6] [7] [8]. For benzonitrile derivatives, this stretching frequency has been consistently observed around 2230 cm⁻¹ [6], and theoretical calculations predict the C≡N stretching vibrations at approximately 2269 cm⁻¹ using density functional theory methods [7].

The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching vibrations typically occur around 1600-1500 cm⁻¹ [7]. The methoxy groups contribute characteristic absorption bands, with C-O stretching vibrations appearing in the 1200-1300 cm⁻¹ region [9]. The presence of the chlorine substituent introduces C-Cl stretching vibrations, which for aromatic chlorine compounds typically appear in the 700-900 cm⁻¹ range [10] [11].

Nuclear Magnetic Resonance Profiles

¹H Nuclear Magnetic Resonance spectroscopy of 3-Chloro-4,5-dimethoxybenzonitrile would reveal distinct chemical shift patterns characteristic of the substituted aromatic system. The aromatic protons are expected to appear in the 7.0-7.5 ppm region, with the exact chemical shifts influenced by the electron-withdrawing effects of the cyano and chloro groups and the electron-donating effects of the methoxy substituents [12] [13].

The methoxy groups (-OCH₃) would produce characteristic singlet peaks in the 3.8-4.0 ppm range, with each methoxy group potentially showing slightly different chemical shifts due to their distinct electronic environments created by the asymmetric substitution pattern [13].

¹³C Nuclear Magnetic Resonance spectroscopy would show the nitrile carbon (C≡N) typically appearing in the 115-120 ppm region, characteristic of aromatic nitriles [12]. The aromatic carbons would be distributed across the 110-160 ppm range, with their exact positions determined by the substitution effects. The methoxy carbons (-OCH₃) would appear in the characteristic 55-60 ppm region [13].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 3-Chloro-4,5-dimethoxybenzonitrile would show the molecular ion peak [M]⁺ at m/z 197.62, corresponding to the molecular weight of the compound [2]. The fragmentation pattern would likely involve the sequential loss of methoxy groups (mass loss of 31 Da each) and the potential loss of the chlorine atom [14].

Common fragmentation pathways for benzonitrile derivatives include the formation of nitrilium cations through complex rearrangement processes [14]. The presence of methoxy groups may lead to characteristic fragment ions through α-cleavage reactions adjacent to the oxygen atoms. The molecular ion may also undergo fragmentation involving the aromatic ring system, potentially producing tropylium-type ions or substituted phenyl cations.

Crystallographic Properties

While specific crystallographic data for 3-Chloro-4,5-dimethoxybenzonitrile is not readily available in the literature, related dimethoxybenzene derivatives have been studied crystallographically [15] [16]. The crystal structure would be influenced by the intermolecular interactions between the polar functional groups, particularly the cyano groups which can participate in dipole-dipole interactions.

The presence of methoxy groups may facilitate weak hydrogen bonding interactions with neighboring molecules, while the chlorine atom may participate in halogen bonding or van der Waals interactions. The overall crystal packing would be determined by the balance between these various intermolecular forces and the molecular geometry imposed by the substitution pattern.

Solubility Parameters and Behavior in Various Solvents

The solubility behavior of 3-Chloro-4,5-dimethoxybenzonitrile would be influenced by its polar functional groups and aromatic character. The compound is expected to exhibit limited water solubility due to its predominantly aromatic nature, but the presence of polar groups (cyano and methoxy) would provide some degree of polarity that might enhance solubility in polar organic solvents [17].

The compound would likely show good solubility in moderately polar organic solvents such as dichloromethane, chloroform, and ethyl acetate. The methoxy groups would contribute to solubility in polar protic solvents like alcohols, while the aromatic ring system would provide compatibility with aromatic solvents such as benzene and toluene.

The cyano group, being strongly polar and capable of dipole-dipole interactions, would enhance solubility in polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide. The overall solubility profile would reflect the balanced influence of the electron-withdrawing cyano and chloro groups against the electron-donating methoxy substituents.

| Property | Value | Temperature/Conditions |

|---|---|---|

| Melting Point | 101-105°C | Atmospheric pressure [3] |

| Boiling Point | 282.4±40.0°C | Predicted [4] |

| Density | 1.26±0.1 g/cm³ | Predicted [4] |

| Molecular Weight | 197.62 g/mol | Standard conditions [1] [3] |

| CAS Number | 90537-30-7 | Registry number [1] [3] |

Industrial Production Techniques

Industrial production of 3-Chloro-4,5-dimethoxybenzonitrile primarily utilizes continuous flow processes that maximize throughput while maintaining consistent product quality [1] [2]. The most established industrial approach involves the direct chlorination of 4,5-dimethoxybenzonitrile using N-chlorosuccinimide in the presence of Lewis acid catalysts such as aluminum chloride or ferric chloride [3] [4]. These processes operate at temperatures between 80-120°C under controlled atmospheric conditions to ensure selective chlorination at the 3-position [4].

Large-scale synthesis often employs fluidized bed reactors for enhanced heat and mass transfer characteristics [2]. The industrial process typically achieves yields of 70-85% with high selectivity for the desired 3-chloro isomer [3]. Temperature control remains critical, as excessive heating can lead to over-chlorination or decomposition of the methoxy groups [4].

Modern industrial facilities implement continuous monitoring systems that track reaction temperature, pressure, and product formation in real-time [5]. These systems enable immediate process adjustments to maintain optimal reaction conditions and product quality standards. The use of automated feed systems ensures precise control over reagent addition rates, which is essential for maintaining the desired chlorination selectivity [5].

Laboratory Synthesis Routes

Starting Materials and Precursors

Laboratory synthesis of 3-Chloro-4,5-dimethoxybenzonitrile can proceed from several different starting materials, each offering distinct advantages depending on the specific synthetic requirements . The most commonly employed precursors include 4,5-dimethoxybenzonitrile, which undergoes direct electrophilic aromatic substitution, and 3,4-dimethoxybenzoic acid derivatives that require nitrile group installation .

4,5-Dimethoxybenzonitrile serves as the most direct precursor, allowing for selective chlorination at the 3-position using N-chlorosuccinimide or similar chlorinating agents . This approach typically yields 70-85% of the desired product under optimized conditions . Alternative starting materials such as 3,4-dimethoxybenzamide can be converted to the target compound through a two-step process involving chlorination followed by dehydration to form the nitrile group .

The choice of starting material significantly impacts both the overall synthetic strategy and the final product yield . 2-Amino-4,5-dimethoxybenzonitrile represents another viable precursor, which can undergo diazotization followed by Sandmeyer-type chlorination to introduce the chlorine substituent [8]. However, this route typically produces lower yields (65-80%) compared to direct chlorination approaches [8].

Critical Reaction Conditions

Temperature control represents the most critical parameter in laboratory synthesis of 3-Chloro-4,5-dimethoxybenzonitrile [9] [10]. Optimal reaction temperatures typically range from 80-140°C depending on the specific synthetic route employed [9]. Direct chlorination reactions proceed efficiently at 80-120°C, while nitrile formation via oxime intermediates requires elevated temperatures of 100-140°C [10].

Reaction atmosphere control is equally important, with most synthetic routes requiring inert conditions to prevent oxidative degradation of the methoxy substituents [10]. Nitrogen or argon atmospheres are commonly employed to maintain an oxygen-free environment throughout the reaction period [10]. Reaction times vary considerably based on the synthetic approach, ranging from 2 hours for direct chlorination to 8-12 hours for multi-step transformations [9] [10].

Solvent selection plays a crucial role in reaction success and product selectivity [9]. Dichloromethane and dichloroethane are preferred for chlorination reactions due to their ability to dissolve both organic substrates and Lewis acid catalysts [4]. For nitrile formation reactions, polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide provide optimal solvation for ionic intermediates [10].

Catalytic Systems

Lewis acid catalysts represent the most widely employed catalytic systems for 3-Chloro-4,5-dimethoxybenzonitrile synthesis [3] [11]. Aluminum chloride, ferric chloride, and zinc chloride are the most effective Lewis acids for promoting electrophilic aromatic chlorination [3] [11]. These catalysts activate the chlorinating agent, enhancing its electrophilic character and facilitating selective substitution at the desired aromatic position [11].

Palladium-based catalytic systems offer alternative synthetic pathways, particularly for cyanation reactions starting from aryl halide precursors [12] [13]. Palladium acetate complexes with appropriate phosphine ligands enable efficient cross-coupling reactions with cyanide sources [12]. These systems typically operate at moderate temperatures (100-120°C) and provide excellent yields (80-95%) with high functional group tolerance [12].

Copper-based catalysts play important roles in Rosenmund-von Braun cyanation reactions and related transformations [13]. Copper cyanide and copper thiophene-2-carboxylate complexes facilitate nitrile group installation from aryl halide starting materials [13]. However, these systems often require elevated temperatures (150-200°C) and extended reaction times (8-12 hours) to achieve satisfactory conversions [13].

Optimization of Synthetic Parameters

Systematic optimization of reaction parameters significantly improves both yield and selectivity in 3-Chloro-4,5-dimethoxybenzonitrile synthesis [5]. Design of experiments approaches enable efficient exploration of the parameter space while minimizing the number of required experiments [5]. Critical parameters include temperature, catalyst loading, reagent stoichiometry, and reaction time [5].

Temperature optimization typically reveals optimal ranges rather than specific values, reflecting the competing effects of reaction rate enhancement and thermal decomposition [5]. For chlorination reactions, temperatures between 80-100°C generally provide the best balance of reaction rate and selectivity [3]. Higher temperatures (>120°C) often lead to decreased selectivity due to over-chlorination or decomposition side reactions [3].

Catalyst loading optimization demonstrates that excess catalyst does not necessarily improve reaction outcomes [5]. Most Lewis acid-catalyzed chlorination reactions achieve optimal performance with 5-15 mol% catalyst loading [3]. Higher loadings can actually decrease yields due to increased side reactions or product complexation with excess catalyst [3].

Purification Protocols and Yield Enhancement

Recrystallization represents the most commonly employed purification method for 3-Chloro-4,5-dimethoxybenzonitrile [14] [15]. Hot water recrystallization typically achieves 65-79% recovery with 95-98% purity [14]. The process involves dissolving the crude product in hot water followed by slow cooling to promote crystal formation [15]. Ethanol-based recrystallization often provides superior results, yielding 70-85% recovery with 96-99% purity [15].

Column chromatography offers the highest purity levels (98-99.5%) but requires careful optimization of eluent composition [16]. Hexane-ethyl acetate gradient systems provide effective separation of the target compound from synthetic impurities [16]. The method typically achieves 80-95% recovery with processing times of 2-4 hours [16].

Vacuum distillation can be employed for final purification when thermal stability permits [17]. The method achieves excellent recovery rates (85-95%) with high purity (97-99%) and relatively short processing times (1-2 hours) [17]. However, thermal decomposition must be carefully monitored to prevent product degradation during distillation [17].

Steam distillation provides an alternative purification approach particularly suitable for removing high-boiling impurities [17]. The method achieves moderate recovery rates (60-75%) with good purity levels (90-95%) [17]. Processing times are typically longer (6-8 hours) compared to other purification methods [17].

Green Chemistry Approaches

Ionic liquid catalysis represents the most promising green chemistry approach for 3-Chloro-4,5-dimethoxybenzonitrile synthesis [1]. The ionic liquid [HSO₃-b-Py]·HSO₄ serves multiple roles as co-solvent, catalyst, and phase separation agent [1]. This system achieves exceptional yields (95-100%) with complete atom economy and excellent catalyst recyclability [1].

The ionic liquid method operates under mild conditions (120°C, 2 hours) with minimal energy requirements [1]. The process eliminates the need for traditional Lewis acid catalysts and toxic solvents, significantly reducing environmental impact [1]. The ionic liquid can be recovered through simple phase separation and reused multiple times without loss of activity [1].

Water-based synthesis methods offer additional environmental benefits through the use of aqueous reaction media [10] [18]. These approaches typically operate at lower temperatures (room temperature to 60°C) and avoid organic solvents entirely [10]. However, yields are generally lower (85-95%) compared to traditional organic solvent-based methods [10].

Electrochemical methods provide another green alternative that eliminates toxic reagents and operates under mild conditions [19] [18]. These approaches utilize electrical energy to drive redox transformations, avoiding the need for chemical oxidants or reductants [19]. Current efficiencies and conversion rates continue to improve as electrode materials and reaction conditions are optimized [19].

Scale-up Considerations

Scale-up of 3-Chloro-4,5-dimethoxybenzonitrile synthesis presents several critical challenges that must be addressed for successful technology transfer [5] [20]. Heat transfer limitations become increasingly significant as reactor volumes increase, potentially leading to temperature gradients and non-uniform reaction conditions [5]. These issues can result in decreased selectivity and yield drops of 15-30% when scaling from laboratory to industrial production [5].

Mass transfer considerations become critical at larger scales, particularly for heterogeneous catalytic systems [5]. Inadequate mixing can lead to concentration gradients that negatively impact reaction kinetics and product distribution [5]. Implementation of advanced mixing technologies such as static mixers or high-shear impellers may be necessary to maintain uniform conditions [5].

Safety considerations expand significantly during scale-up due to increased quantities of hazardous materials and potential for thermal runaway reactions [20]. Process safety analysis becomes mandatory for manufacturing-scale operations, requiring detailed hazard identification and risk mitigation strategies [20]. Emergency shutdown procedures and containment systems must be designed to handle worst-case scenarios [20].

Economic viability assessment reveals that pilot-scale studies (0.1-1 kg) are essential for determining commercial feasibility [5]. These studies provide critical data on material balances, energy requirements, and waste generation that inform full-scale design decisions [5]. Cost modeling typically shows that raw material costs dominate the economic equation, making high-yield synthetic routes essential for commercial success [5].

Data Tables

| Starting Material | Molecular Formula | Molecular Weight (g/mol) | Synthetic Role | Typical Yield (%) |

|---|---|---|---|---|

| 4,5-Dimethoxybenzonitrile | C₉H₉NO₂ | 163.17 | Direct chlorination substrate | 70-85 |

| 3,4-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | Nitrile formation precursor | 65-80 |

| 3,4-Dimethoxybenzamide | C₉H₁₁NO₃ | 181.19 | Dehydration substrate | 75-90 |

| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | Oxime formation precursor | 60-75 [10] |

| 2-Amino-4,5-dimethoxybenzonitrile | C₉H₁₀N₂O₂ | 178.19 | Chlorination substrate | 65-80 [8] |

| 3,4-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | Diazotization substrate | 50-70 [8] |

| Synthetic Method | Temperature (°C) | Reaction Time (h) | Atmosphere | Solvent System | Product Yield (%) |

|---|---|---|---|---|---|

| Direct Chlorination | 80-120 [3] | 2-6 [3] | Inert (N₂) [4] | DCM/DCE [4] | 70-85 [3] |

| Nitrile Formation via Oxime | 100-140 [10] | 4-8 [10] | Air/N₂ [10] | DMF/Toluene [10] | 65-80 [10] |

| Amide Dehydration | 110-150 [21] | 3-5 [21] | Inert (N₂) [21] | Toluene/Xylene [21] | 75-90 [21] |

| Rosenmund-von Braun | 150-200 [13] | 8-12 [13] | Inert (N₂) [13] | DMF/DMSO [13] | 60-75 [13] |

| Palladium-Catalyzed Cyanation | 100-120 [12] | 12-24 [12] | Inert (N₂) [12] | DMAc/Toluene [12] | 80-95 [12] |

| Ionic Liquid Method | 120 [1] | 2 [1] | Inert (N₂) [1] | Paraxylene/IL [1] | 95-100 [1] |

| Catalyst Type | Specific Catalyst | Loading (mol%) | Operating Temperature (°C) | Selectivity (%) | Recyclability |

|---|---|---|---|---|---|

| Lewis Acid Catalysts | AlCl₃, FeCl₃, ZnCl₂ [3] [11] | 5-20 [3] | 80-120 [3] | 85-95 [3] | Limited [3] |

| Palladium Complexes | Pd(OAc)₂, PdCl₂(PhCN)₂ [12] | 5-10 [12] | 100-120 [12] | 90-98 [12] | Good [12] |

| Copper-Based Systems | CuCN, Cu(I)TC [13] | 10-50 [13] | 150-200 [13] | 80-90 [13] | Moderate [13] |

| Iron Catalysts | Fe₂O₃, FeCl₃ [3] | 5-15 [3] | 100-150 [3] | 75-85 [3] | Good [3] |

| Ionic Liquids | [HSO₃-b-Py]·HSO₄ [1] | Stoichiometric [1] | 120 [1] | 95-100 [1] | Excellent [1] |

| Acid Catalysts | H₂SO₄, TfOH [21] | 1-10 [21] | 80-140 [21] | 70-85 [21] | Poor [21] |

| Purification Method | Solvent System | Operating Conditions | Typical Recovery (%) | Purity Achieved (%) | Processing Time |

|---|---|---|---|---|---|

| Recrystallization (Water) | Hot water cooling [14] | 90-100°C to RT [14] | 65-79 [14] | 95-98 [14] | 4-8 hours [14] |

| Recrystallization (Ethanol) | 95% EtOH [15] | 78°C to RT [15] | 70-85 [15] | 96-99 [15] | 6-12 hours [15] |

| Column Chromatography | Hexane/EtOAc gradients [16] | Ambient pressure [16] | 80-95 [16] | 98-99.5 [16] | 2-4 hours [16] |

| Vacuum Distillation | Reduced pressure [17] | 10-50 mmHg [17] | 85-95 [17] | 97-99 [17] | 1-2 hours [17] |

| Steam Distillation | Water/organic phase [17] | Atmospheric pressure [17] | 60-75 [17] | 90-95 [17] | 6-8 hours [17] |

| Liquid-Liquid Extraction | DCM/Water [16] | Ambient temperature [16] | 75-90 [16] | 85-95 [16] | 1-3 hours [16] |

| Green Method | Environmental Benefit | Energy Requirements | Atom Economy (%) | E-Factor | Industrial Readiness |

|---|---|---|---|---|---|

| Ionic Liquid Catalysis | Recyclable catalyst [1] | Moderate (120°C) [1] | 95-100 [1] | 0.1-0.5 [1] | High [1] |

| Water-Based Synthesis | Aqueous medium [10] | Low (RT-60°C) [10] | 85-95 [10] | 0.5-2.0 [10] | Medium [10] |

| Electrochemical Methods | No toxic reagents [19] | Low (RT) [19] | 90-98 [19] | 0.2-1.0 [19] | Low [19] |

| Biocatalytic Approaches | Biodegradable process [22] | Low (30-50°C) [22] | 80-90 [22] | 1.0-3.0 [22] | Low [22] |

| Solvent-Free Reactions | No organic solvents [23] | High (150-200°C) [23] | 95-100 [23] | 0.1-0.3 [23] | Medium [23] |

| Microwave-Assisted Synthesis | Energy efficiency [5] | Low (microwave) [5] | 90-95 [5] | 0.3-1.5 [5] | High [5] |

| Scale Factor | Reactor Type | Heat Transfer Challenges | Mass Transfer Issues | Safety Considerations | Economic Viability | Expected Yield Drop (%) |

|---|---|---|---|---|---|---|

| Laboratory (1-10 g) | Round-bottom flask [5] | Minimal [5] | Negligible [5] | Standard fume hood [5] | Research only [5] | 0-5 [5] |

| Pilot (0.1-1 kg) | Jacketed reactor [5] | Moderate [5] | Minor [5] | Containment required [5] | Feasibility study [5] | 5-15 [5] |

| Manufacturing (10-100 kg) | Continuous stirred tank [5] | Significant [5] | Moderate [5] | Process safety analysis [5] | Commercial potential [5] | 10-25 [5] |

| Industrial (>1000 kg) | Flow reactor systems [5] | Critical [5] | Major [5] | Full hazard assessment [5] | Industrial production [5] | 15-30 [5] |

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant